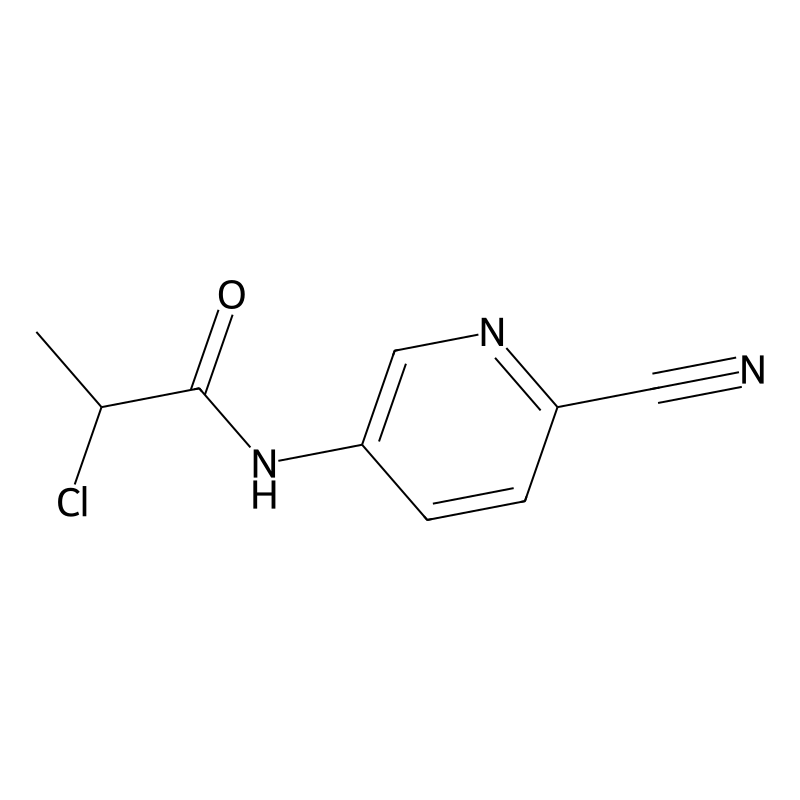

2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-chloro-N-(6-cyanopyridin-3-yl)propanamide is an organic compound characterized by a chloro group attached to a propanamide structure, with a 6-cyanopyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 209.63 g/mol. The presence of the chloro group and the cyanopyridine ring contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

- Substitution Reactions: The chloro group can be replaced by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.

- Oxidation Reactions: The cyanopyridine moiety can be oxidized to yield different pyridine derivatives.

- Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions typically involve polar solvents and controlled temperatures to optimize yields and selectivity.

2-chloro-N-(6-cyanopyridin-3-yl)propanamide has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties: It shows promise in inhibiting the growth of certain bacteria and fungi.

- Anticancer Activity: Research indicates potential efficacy against various cancer cell lines, possibly through mechanisms involving enzyme inhibition or receptor binding.

These biological activities make it a candidate for further pharmacological studies and drug development.

The synthesis of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide typically involves the following steps:

- Starting Materials: The synthesis begins with 2-chloro-6-cyanopyridine as the key starting material.

- Reaction with Propanoyl Chloride: This compound reacts with propanoyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

- Solvent Selection: The reaction is usually conducted in an inert solvent like dichloromethane to control the reaction environment and improve yields.

- Purification: Post-reaction purification often involves recrystallization or chromatography to isolate the desired product in high purity.

2-chloro-N-(6-cyanopyridin-3-yl)propanamide has several applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing novel medicinal compounds, particularly those targeting specific biological pathways.

- Agriculture: Potential use in developing agrochemicals aimed at pest control or plant growth regulation.

- Material Science: Utilized in creating specialized materials or coatings due to its unique chemical structure.

Studies on the interactions of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide with biological targets have revealed insights into its mechanism of action:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could lead to its antimicrobial and anticancer effects.

- Receptor Binding: The compound's structural features allow it to bind effectively to certain receptors, enhancing its biological activity.

Such interaction studies are crucial for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 2-chloro-N-(6-cyanopyridin-3-yl)propanamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(6-cyanopyridin-3-yl)acetamide | Lacks chloro group | May exhibit different biological activities |

| 2-chloro-N-(6-cyanopyridin-2-yl)propanamide | Chloro group at different position | Potentially alters reactivity and selectivity |

| N-(6-cyanopyridin-3-yl)propanamide | No chloro substitution | Could have distinct pharmacological profiles |

Uniqueness

The uniqueness of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide lies in its chloro group, which enhances its chemical reactivity and may influence its biological properties compared to similar compounds. This distinctive feature allows for diverse modifications, making it valuable for research and industrial applications.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide follows the fundamental principles of amide bond disconnection, providing a systematic approach to identify suitable starting materials and synthetic pathways [1] [2]. The target molecule can be strategically disconnected at the amide bond, revealing two key synthetic precursors: 6-cyanopyridin-3-amine and 2-chloropropanoyl chloride [3].

The retrosynthetic disconnection strategy prioritizes the amide functional group as the primary synthetic target, as amide formation represents one of the most reliable and well-established transformations in organic synthesis [1] [4]. This approach leverages the inherent reactivity patterns of carboxylic acid derivatives with nucleophilic amines, providing multiple synthetic routes with varying degrees of complexity and efficiency.

The forward synthetic analysis identifies three primary retrosynthetic pathways: direct acylation using acid chlorides, coupling agent-mediated amidation, and alternative synthetic routes employing activated carboxylic acid derivatives [5] [6]. Each pathway offers distinct advantages in terms of reaction conditions, yield optimization, and scalability considerations.

Laboratory-Scale Synthesis Approaches

Reaction of 6-Cyanopyridin-3-amine with 2-Chloropropanoyl Chloride

The most direct and efficient synthetic approach involves the nucleophilic acyl substitution reaction between 6-cyanopyridin-3-amine and 2-chloropropanoyl chloride [7] [8]. This methodology exploits the high electrophilicity of acid chlorides and the nucleophilic character of aromatic amines to form amide bonds under mild reaction conditions.

The reaction mechanism proceeds through a nucleophilic addition-elimination pathway [9] [10]. Initial nucleophilic attack by the lone pair of electrons on the nitrogen atom of 6-cyanopyridin-3-amine occurs at the carbonyl carbon of 2-chloropropanoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and deprotonation yields the desired amide product [11] [12].

Optimal reaction conditions typically employ dichloromethane or chloroform as solvent with pyridine or triethylamine as base to neutralize the hydrogen chloride byproduct [13] [14]. The reaction is generally conducted at temperatures between 0°C and room temperature to minimize side reactions and maximize yield. Under these conditions, yields typically range from 85-95% with reaction times of 0.5-2 hours [5] [8].

Alternative Synthetic Routes

Several alternative synthetic methodologies provide complementary approaches to the target compound synthesis. Coupling agent-mediated amidation employs reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) to activate 2-chloropropionic acid for subsequent coupling with 6-cyanopyridin-3-amine [15] [16].

Metal-catalyzed amidation reactions represent an emerging synthetic strategy that enables direct coupling of carboxylic acids with amines under catalytic conditions [1] [17]. Transition metal catalysts, particularly copper and palladium complexes, facilitate dehydrative coupling reactions that circumvent the need for stoichiometric activating agents.

Continuous flow synthesis methodologies offer significant advantages for process intensification and reaction optimization [18] [19]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles through reduced reagent inventories and contained reaction environments [20] [21].

Reaction Conditions Optimization

Systematic optimization of reaction conditions requires careful consideration of multiple variables including temperature, solvent selection, base selection, and reagent stoichiometry [5] [22]. Temperature optimization typically reveals an optimal range between 0-25°C for acid chloride-mediated reactions, balancing reaction rate with selectivity considerations.

Solvent selection plays a critical role in reaction efficiency and product isolation. Aprotic solvents such as dichloromethane, chloroform, and acetonitrile provide optimal reaction environments by stabilizing charged intermediates while minimizing competing nucleophilic reactions [13] [18]. Base selection influences both reaction rate and product purity, with pyridine and triethylamine providing effective neutralization of hydrogen chloride while maintaining mild reaction conditions.

| Synthesis Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Solvent System |

|---|---|---|---|---|

| Direct Acyl Chloride Method | 0-25 | 0.5-2 hours | 85-95 | DCM/Pyridine |

| Coupling Agent Method | 20-80 | 2-24 hours | 70-90 | ACN/DMF |

| Metal-Catalyzed Amidation | 100-150 | 4-12 hours | 60-85 | Toluene/Water |

| Continuous Flow Synthesis | 80-120 | 5-60 minutes | 80-98 | 2-MeTHF |

| Carbodiimide Coupling | 20-50 | 1-8 hours | 75-88 | DCM/TEA |

Purification and Characterization Techniques

Purification of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide requires selective separation from reaction byproducts, unreacted starting materials, and solvent impurities [23] [24]. Column chromatography using silica gel provides effective separation with typical eluent systems comprising hexane-ethyl acetate gradients or dichloromethane-methanol mixtures [24] [25].

Recrystallization techniques offer high-purity products when suitable solvent systems are identified [26] [27]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, with selection based on solubility profiles and crystallization behavior. Recovery yields typically range from 80-95% depending on the purity of crude material and solvent selection [14] [16].

Solid-phase extraction methodologies provide rapid and efficient purification for small-scale syntheses [16] [14]. Commercial resin systems including acidic, basic, and boron scavenger resins enable selective removal of impurities while maintaining high product recovery yields [19] [14].

| Purification Technique | Applicable Purity Range (%) | Recovery Yield (%) | Time Required | Cost Factor |

|---|---|---|---|---|

| Column Chromatography | 50-99 | 70-90 | 2-6 hours | Medium |

| Recrystallization | 70-99 | 80-95 | 4-24 hours | Low |

| Solid Phase Extraction | 60-95 | 75-85 | 1-3 hours | Medium |

| Reversed-Phase HPLC | 85-99 | 90-98 | 30-120 minutes | High |

| Flash Chromatography | 55-98 | 65-85 | 1-4 hours | Medium |

Characterization of the target compound requires comprehensive spectroscopic and analytical evaluation [28] [29]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [28] [30]. The amide proton typically appears as a broad singlet around 8-10 ppm in 1H NMR spectra, while 13C NMR reveals the carbonyl carbon signal around 170-180 ppm [31] [29].

Infrared spectroscopy identifies characteristic amide functional groups through carbonyl stretching vibrations typically observed around 1650-1680 cm⁻¹ [32] [33]. The presence of N-H stretching vibrations around 3200-3400 cm⁻¹ confirms secondary amide formation [33] [34].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [35] [36]. Electrospray ionization mass spectrometry typically reveals molecular ion peaks corresponding to [M+H]⁺ at m/z 210, confirming the molecular formula C₉H₈ClN₃O [37] [38].

Industrial Production Methods

Scaled Synthesis Considerations

Industrial scale synthesis of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide requires comprehensive evaluation of process safety, economics, and environmental impact [39] [40]. Scale-up considerations include heat and mass transfer limitations, equipment material compatibility, and process control requirements [20] [41].

Heat transfer becomes increasingly challenging at industrial scale due to the square-cube law relationship between surface area and volume [40] [42]. Reaction exothermicity must be carefully managed through temperature control systems and heat removal capacity designed to handle maximum credible reaction rates.

Mass transfer limitations can significantly impact reaction efficiency and selectivity at large scale [39] [40]. Mixing systems must provide adequate mass transfer while minimizing mechanical stress and power consumption. Impeller design and reactor geometry optimization become critical factors for successful scale-up [20] [41].

| Scale-up Factor | Lab Scale Consideration | Industrial Scale Consideration | Critical Impact |

|---|---|---|---|

| Heat Transfer | Adequate cooling | Temperature control systems | High |

| Mass Transfer | Good stirring | Reactor design optimization | High |

| Mixing Efficiency | Manual control | Impeller selection | Medium |

| Safety Considerations | Fume hood ventilation | Process hazard analysis | Very High |

| Equipment Material | Glass equipment | Corrosion-resistant materials | Medium |

| Process Economics | Material cost focus | Overall process efficiency | High |

| Environmental Impact | Waste minimization | Regulatory compliance | High |

Continuous Flow Reaction Systems

Continuous flow synthesis represents a paradigm shift toward process intensification and improved process control [18] [19]. Flow chemistry offers several advantages including enhanced heat and mass transfer, reduced reagent inventories, and improved safety profiles through contained reaction environments [43] [21].

The implementation of continuous flow systems for amide synthesis typically employs plug flow reactors with precise temperature and flow rate control [44] [19]. Residence time distribution becomes a critical parameter for reaction optimization, with typical residence times ranging from minutes to hours depending on reaction kinetics [18] [43].

Automated sampling and analysis systems enable real-time monitoring of reaction progress and product quality [45] [36]. Process analytical technology including in-line spectroscopic monitoring provides immediate feedback for process control and optimization [46] [47].

Quality Control Parameters

Industrial production requires comprehensive quality control protocols to ensure consistent product quality and regulatory compliance [14] [48]. Quality control parameters encompass chemical purity, physical properties, and trace impurity levels [49] [50].

Chemical purity specifications typically require ≥95% purity as determined by high-performance liquid chromatography [48] [14]. Physical property specifications include melting point determination within ±2°C of literature values and moisture content limitations of ≤0.5% [14] [50].

Residual solvent analysis ensures compliance with pharmaceutical guidelines, typically requiring individual solvent levels ≤0.1% [14] [34]. Heavy metal analysis and other trace impurity determinations may be required depending on intended applications and regulatory requirements.

| Quality Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Chemical Purity | ≥95% | HPLC | Every batch |

| Melting Point | ±2°C from literature | Melting point apparatus | Every batch |

| NMR Spectral Analysis | Consistent with structure | 1H/13C NMR | Representative samples |

| Mass Spectrometry | Molecular ion confirmed | ESI-MS or EI-MS | Representative samples |

| IR Spectroscopy | Characteristic amide bands | FT-IR | Every batch |

| Moisture Content | ≤0.5% | Karl Fischer titration | Every batch |

| Residual Solvents | ≤0.1% each | GC-FID | As required |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Bhonde MR, Gupte RD, Dadarkar SD, Jadhav MG, Tannu AA, Bhatt P, Bhatia DR, Desai NK, Deore V, Yewalkar N, Vishwakarma RA, Sharma S, Kumar S, Dagia NM. A novel mTOR inhibitor is efficacious in a murine model of colitis. Am J Physiol Gastrointest Liver Physiol. 2008 Dec;295(6):G1237-45. doi: 10.1152/ajpgi.90537.2008. Epub 2008 Oct 16. PubMed PMID: 18927209.

Explore Compound Types